N-propan-2-yl-1-[1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]piperidine-4-carboxamide
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Overview
Description
N-propan-2-yl-1-[1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, piperidine rings, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propan-2-yl-1-[1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]piperidine-4-carboxamide typically involves multi-step organic synthesisCommon reagents used in these reactions include hydrazines, aldehydes, and amines, with reaction conditions often involving reflux and the use of catalysts such as acids or bases .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-propan-2-yl-1-[1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines. Substitution reactions could introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
N-propan-2-yl-1-[1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-propan-2-yl-1-[1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and piperidine derivatives, such as:
- 1-Methyl-4-propan-2-ylbenzene
- 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
- 1-(4-Benzyloxy-2-hydroxy-3-methyl-phenyl)-propan-1-one .
Uniqueness
What sets N-propan-2-yl-1-[1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]piperidine-4-carboxamide apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-propan-2-yl-1-[1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N5O/c1-15(2)20-13-18(23-24-20)14-25-9-7-19(8-10-25)26-11-5-17(6-12-26)21(27)22-16(3)4/h13,15-17,19H,5-12,14H2,1-4H3,(H,22,27)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWTVXXXQLWRRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=C1)CN2CCC(CC2)N3CCC(CC3)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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